dihydrocytochalasin B

説明

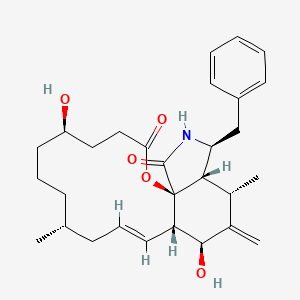

ジヒドロシトカラシンBは、シトカラシンファミリーに属し、これはアクチンフィラメント形成を阻害することで知られる真菌代謝産物です。この化合物は、シトカラシンBの半合成誘導体であり、シトカラシン結合部位の研究のためのプローブとして使用されています。 その特徴は、高度に置換された水素化イソインドール環がマクロ環状環に縮合した、ユニークな化学構造です .

準備方法

合成ルートと反応条件

ジヒドロシトカラシンBは、一般的に25℃のメタノール中でシトカラシンBを水素化ホウ素ナトリウムで還元することにより調製されます。 生成物は次に、クロロホルム可溶性画分として回収され、ベンゼン:ヘキサン混合物から結晶化されます .

工業的生産方法

ジヒドロシトカラシンBの具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、シトカラシンBを生産するために真菌Drechslera dematioideaを発酵させ、次に化学的還元を行ってジヒドロシトカラシンBを得ることです .

化学反応解析

反応の種類

ジヒドロシトカラシンBは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。

還元: 化合物は、水素化ホウ素ナトリウムを使用してシトカラシンBからジヒドロシトカラシンBに還元されます.

置換: さまざまな官能基をイソインドール環に置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: メタノール中の水素化ホウ素ナトリウムは、シトカラシンBのジヒドロシトカラシンBへの還元に使用されます.

置換: ハロゲンやアルキル化剤などの試薬は、置換反応に使用されます。

主な生成物

シトカラシンBの還元から生成される主な生成物はジヒドロシトカラシンBです。他の生成物は、実行される特定の置換反応によって異なります。

科学研究における用途

ジヒドロシトカラシンBは、科学研究において幅広い用途があります。

化学反応の分析

Core Structural Modification: Hydrogenation

Dihydrocytochalasin B is synthesized via catalytic hydrogenation of cytochalasin B, saturating its β-unsaturated ester group (C=C → C-C). This modification eliminates the reactive α,β-unsaturated carbonyl system, altering its biochemical interactions .

| Property | Cytochalasin B | This compound |

|---|---|---|

| CAS Number | 14930-96-2 | 39156-67-7 |

| Molecular Formula | C₂₉H₃₇NO₅ | C₂₉H₃₉NO₅ |

| Molecular Weight | 479.61 g/mol | 481.62 g/mol |

| Key Functional Group | β-unsaturated ester | Saturated ester |

Actin Polymerization Inhibition

-

Mechanism : Competes with G-actin monomers for barbed-end binding sites.

-

Effect : Disassembly of actin stress fibers, leading to loss of cell motility and cytokinesis inhibition .

Glucose Transport Interaction

Unlike cytochalasin B, H₂CB does not inhibit glucose transport (e.g., GLUT1-4 transporters). Saturation of the β-unsaturated ester abolishes its ability to bind covalently to glucose transporter proteins .

Comparative Binding Studies

H₂CB’s binding affinity to 3T3 cells was analyzed vs. cytochalasin B (CB) and cytochalasin D (CD) :

| Parameter | H₂CB | CB | CD |

|---|---|---|---|

| Sugar Transport IC₅₀ | >100 μM (no effect) | 2–5 μM | >100 μM (no effect) |

| Actin Disruption EC₅₀ | 2–4 μM | 1–2 μM | 0.1–0.5 μM |

| Nuclear Extrusion | Partial inhibition | Full inhibition | Full inhibition |

-

H₂CB displaces ~80% of high-affinity CB binding sites on 3T3 cells but does not interact with glucose transporter-associated sites .

Functional Consequences of Saturation

The hydrogenation of CB to H₂CB results in:

-

Loss of Thiol Reactivity : Inability to form Michael adducts with cysteine residues in actin or transporters .

-

Morphological Specificity : Induces cell rounding and arborization at 2–10 μM, comparable to CB but with ~50% reduced potency .

-

DNA Synthesis Inhibition : Blocks serum-induced DNA synthesis in 3T3 cells by disrupting actin-mediated signaling, independent of glucose transport .

Key Research Findings

-

Actin-Mediated DNA Synthesis : H₂CB inhibits initiation of DNA synthesis in Swiss/3T3 fibroblasts by disorganizing actin cytoarchitecture, highlighting actin’s role in growth factor signaling .

-

Selective Cytotoxicity : Unlike CB, H₂CB does not induce apoptosis in leukemia HL-60 cells, confirming its distinct mechanism .

-

Viral Transformation Resistance : Transformed cells (e.g., SV40-3T3) bypass H₂CB’s growth-inhibitory effects, suggesting transformed phenotypes evade actin-dependent regulatory checkpoints .

科学的研究の応用

Cell Motility Studies

Dihydrocytochalasin B is extensively used to study cell motility mechanisms. In a study involving characean internodal cells, H2CB was shown to induce actin reorganization into patches and clusters while inhibiting cytoplasmic streaming . This provides insights into the role of actin dynamics in cellular motility.

Cancer Research

H2CB has been utilized to investigate cancer cell behavior. It has been shown that low doses can inhibit the proliferation of certain cancer cells by disrupting their actin cytoskeleton and preventing necessary cellular processes for growth and migration . For instance, its application in studies revealed that it could effectively block serum-induced DNA synthesis in quiescent cells, emphasizing its potential as a therapeutic agent against tumor progression .

Neurobiology

In neurobiological contexts, H2CB has been explored for its effects on neuronal survival and plasticity. Research indicates that it may play a role in modulating synaptic activity and neuronal death under pathological conditions, such as those induced by glutamate toxicity .

Comparative Data Table

The following table summarizes the effects of this compound compared to other cytochalasins:

| Compound | Potency (relative to CB) | Effects on Cytokinesis | Effects on Cell Morphology | Binding Sites |

|---|---|---|---|---|

| This compound | Slightly less potent | Inhibits | Rounding and arborization | High-affinity sites for motility |

| Cytochalasin B | Baseline | Inhibits | Similar changes | High-affinity sites for sugar transport |

| Cytochalasin D | 5-8 times more potent | Strong inhibition | Distinct morphological changes | Multiple binding sites |

Case Studies

- Effect on 3T3 Cells : A study demonstrated that H2CB does not inhibit glucose uptake but significantly alters cell morphology and inhibits cytokinesis at specific concentrations . This highlights the compound's selective action on different cellular functions.

- Impact on Cancer Cell Migration : Research indicated that H2CB treatment resulted in decreased migration speed of cancer cells, suggesting its potential utility as an anti-metastatic agent .

- Synergistic Effects with Other Compounds : In combination with latrunculins, H2CB showed enhanced effects on actin disruption and cell motility inhibition, indicating potential for combined therapeutic strategies .

作用機序

ジヒドロシトカラシンBは、アクチンフィラメントに結合し、その重合を阻害することにより、その効果を発揮します。 この阻害は、アクチンフィラメントの伸長を防ぎ、細胞形態の変化と細胞分裂などの細胞過程の阻害につながります . この化合物は、細胞内のカルシウム輸送とグルコース輸送にも影響を与えます .

類似化合物の比較

類似化合物

シトカラシンB: 構造は似ていますが、グルコース輸送を阻害する効果はより強力です.

シトカラシンD: 抗生物質および抗腫瘍活性で知られています.

シトカラシンE: 核の周りに「ハロー」を生成し、血管新生と腫瘍の増殖を阻害することで独特です.

独自性

ジヒドロシトカラシンBは、グルコース輸送に大きな影響を与えることなく、細胞形態と運動性の変化を引き起こすという点でユニークです . これにより、グルコース代謝への影響という混同因子なしに、細胞過程に対するシトカラシンの影響を研究するための貴重なツールになります。

類似化合物との比較

Similar Compounds

Cytochalasin B: Similar in structure but more potent in inhibiting glucose transport.

Cytochalasin D: Known for its antibiotic and antitumor activity.

Cytochalasin E: Unique in producing a “halo” around the nucleus and inhibiting angiogenesis and tumor growth.

Uniqueness

Dihydrocytochalasin B is unique in that it induces changes in cell morphology and motility without significantly affecting glucose transport . This makes it a valuable tool for studying the effects of cytochalasins on cellular processes without the confounding effects on glucose metabolism.

生物活性

Dihydrocytochalasin B (H2CB) is a derivative of cytochalasin B, known for its significant effects on cellular processes, particularly in the context of actin dynamics and cell morphology. This article explores the biological activity of H2CB, focusing on its mechanisms of action, effects on cell morphology and motility, and its role in inhibiting cellular processes such as cytokinesis and DNA synthesis.

H2CB primarily acts by disrupting the actin cytoskeleton, which is crucial for various cellular functions including shape maintenance, motility, and division. Research indicates that H2CB does not inhibit sugar uptake in BALB/c 3T3 cells, suggesting that it does not compete with cytochalasin B for binding to high-affinity sites related to sugar transport . Instead, H2CB influences cell morphology and motility through distinct mechanisms.

Comparative Binding Affinity

Studies have shown that H2CB is less potent than cytochalasin B (CB) but more effective than cytochalasin D (CD) in inducing morphological changes in cells. At concentrations ranging from 2-4 µM, cells treated with CB exhibit zeiosis and elongation, while at higher concentrations (10-50 µM), they become arborized and rounded . H2CB's binding properties indicate that it can displace high-affinity bound CB but is less efficient than CB itself at lower concentrations .

Effects on Cell Morphology

The morphological changes induced by H2CB are characterized by:

- Cell Rounding : Low doses cause significant rounding of cells.

- Disruption of Actin Filaments : H2CB leads to a loss of actin microfilament bundles without affecting glucose or thymidine transport .

- Cytokinesis Inhibition : Similar to CB, H2CB inhibits cytokinesis, which is essential for cell division. This effect is linked to the disruption of the actin structure necessary for forming the contractile ring during cell division .

Inhibition of DNA Synthesis

H2CB has been shown to inhibit DNA synthesis in quiescent Swiss/3T3 fibroblasts when added shortly after serum stimulation. This inhibition is reversible and suggests that actin dynamics play a critical role in the initiation of DNA synthesis triggered by growth factors such as epidermal growth factor (EGF) and insulin .

Summary of Biological Effects

Case Studies

- Actin Disorganization : A study demonstrated that H2CB disrupts the actin structure in Swiss/3T3 fibroblasts, leading to impaired cell motility and altered growth factor responses. Cells treated with H2CB showed a significant reduction in actin microfilament bundles compared to controls, highlighting its role in cytoskeletal organization .

- Morphological Analysis : Research comparing the effects of cytochalasins on 3T3 cells indicated that while all compounds induced similar morphological changes, H2CB was less effective than CB but more effective than CD in causing these alterations. This distinction underscores the varying potencies of these compounds in modulating cell shape and behavior .

特性

IUPAC Name |

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULKAASLBZREV-RXPQEOCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046323 | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39156-67-7 | |

| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin H(2)B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。